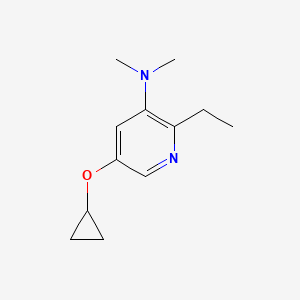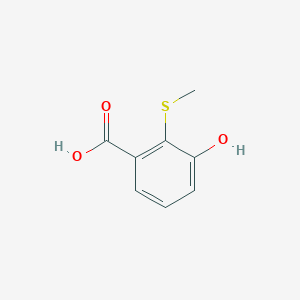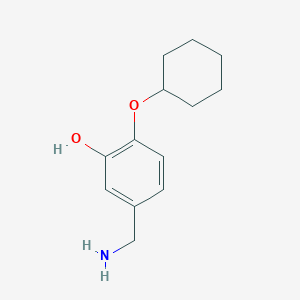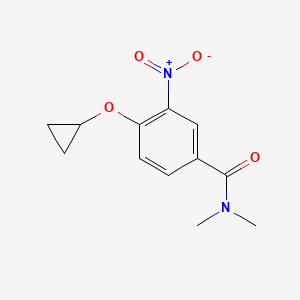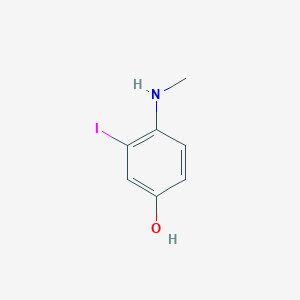
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride is a heterocyclic compound that features a bromine atom at the 4th position and a piperazine ring at the 6th position of a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride typically involves the reaction of 4,6-dibromopyrimidine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with bases like potassium carbonate or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyrimidine derivative with an amine group at the 4th position .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential neuroprotective and anti-inflammatory agents.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of heterocyclic chemistry.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(piperazin-1-YL)pyrimidine: Similar structure but with the piperazine ring at the 2nd position.
6-Bromo-4-(piperazin-1-YL)pyrimidine: Similar structure but with the bromine atom at the 6th position.
4-Chloro-6-(piperazin-1-YL)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride is unique due to the specific positioning of the bromine atom and the piperazine ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H12BrClN4 |
|---|---|
Molekulargewicht |
279.56 g/mol |
IUPAC-Name |
4-bromo-6-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11BrN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
InChI-Schlüssel |
CLSTVDLMIOCUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=NC=N2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



